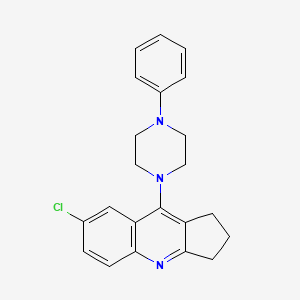

1H-Cyclopenta(b)quinoline, 2,3-dihydro-7-chloro-9-(4-phenyl-1-piperazinyl)-

Description

The compound 1H-Cyclopenta(b)quinoline, 2,3-dihydro-7-chloro-9-(4-phenyl-1-piperazinyl)- (CAS: 183373-91-3) is a bicyclic heterocyclic molecule with a molecular formula of C₁₈H₁₄ClN and a molecular weight of 279.76 g/mol . Its structure comprises a fused cyclopenta[b]quinoline core substituted at the 7-position with chlorine and at the 9-position with a 4-phenyl-1-piperazinyl group.

Properties

CAS No. |

40527-93-3 |

|---|---|

Molecular Formula |

C22H22ClN3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

7-chloro-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-cyclopenta[b]quinoline |

InChI |

InChI=1S/C22H22ClN3/c23-16-9-10-21-19(15-16)22(18-7-4-8-20(18)24-21)26-13-11-25(12-14-26)17-5-2-1-3-6-17/h1-3,5-6,9-10,15H,4,7-8,11-14H2 |

InChI Key |

AQCLLLZMEXCHCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C3=C(C=CC(=C3)Cl)N=C2C1)N4CCN(CC4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Introduction of the chloro group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the phenylpiperazine moiety: The phenylpiperazine moiety can be synthesized through the reaction of phenylamine with piperazine in the presence of a suitable catalyst.

Coupling of the phenylpiperazine moiety with the quinoline core: The final step involves the coupling of the phenylpiperazine moiety with the quinoline core through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 7-chloro-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening methods to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions typically involve the use of bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

Oxidation: Quinoline N-oxides

Reduction: Tetrahydroquinoline derivatives

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand for various biological targets.

Medicine: Explored for its potential therapeutic applications, including as an anticancer, antimicrobial, and anti-inflammatory agent.

Industry: Used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 7-chloro-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Functional Groups

The table below compares the target compound with structurally analogous molecules, focusing on substituent positions, heterocyclic systems, and biological relevance:

Key Observations:

Chloroquine/Hydroxychloroquine: Both feature a quinoline core with a piperazine-derived side chain at the 4-position. Unlike the target compound, their piperazine groups are linked via a shorter alkyl chain, which may reduce steric hindrance and alter receptor binding kinetics .

Positional Isomerism (7-Cl vs. The 7-chloro substitution in the target compound may enhance electron-withdrawing effects, influencing aromatic π-π stacking interactions .

9-Amino-7-Methoxy Analogue: Replacement of chlorine with methoxy and piperazinyl with amino groups reduces molecular weight and alters solubility. The 9-amino derivative exhibited antipsychotic effects in mice, suggesting that substituent polarity and hydrogen-bonding capacity significantly modulate CNS activity .

Physicochemical Properties

- Polar Surface Area (PSA) : The target compound has a PSA of 12.89 Ų , indicating moderate hydrophilicity, which may enhance blood-brain barrier permeability compared to more polar analogues like hydroxychloroquine (PSA ~38 Ų) .

Biological Activity

1H-Cyclopenta(b)quinoline derivatives, particularly 2,3-dihydro-7-chloro-9-(4-phenyl-1-piperazinyl)-, have garnered attention in medicinal chemistry due to their potential biological activities. This compound is part of a broader class of quinoline derivatives known for various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula for 1H-Cyclopenta(b)quinoline, 2,3-dihydro-7-chloro-9-(4-phenyl-1-piperazinyl)- is . Its structure features a cyclopentane fused to a quinoline ring system, which is modified by the presence of a piperazine moiety. The presence of chlorine and phenyl groups contributes to its unique biological activity profile.

| Property | Value |

|---|---|

| Molecular Formula | C23H25ClN3 |

| Molecular Weight | 394.91 g/mol |

| CAS Number | Not available |

| SMILES | CC1=CC2=C(C=C1)N=C3CCCC3=C2N4CCN(CC4)C5=CC=CC=C5 |

Anticancer Activity

Recent studies have indicated that quinoline derivatives can act as potent inhibitors against various cancer cell lines. For instance, derivatives similar to the compound have shown significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting proliferation. A study highlighted the synthesis of substituted cyclopenta(b)quinoline derivatives that exhibited promising activity against breast and colon cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory potential of cyclopenta(b)quinolines has also been explored. These compounds have been shown to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Antimicrobial Properties

Quinoline derivatives have demonstrated antimicrobial activity against various pathogens. The compound under investigation may exhibit similar properties, as structural analogs have been reported to inhibit bacterial growth effectively. The mechanism often involves interference with bacterial DNA gyrase or topoisomerase enzymes, which are crucial for bacterial replication .

Case Studies

- Cytotoxicity Study : A study synthesized several cyclopenta(b)quinoline derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives had IC50 values below 10 µM, demonstrating significant anticancer potential .

- Anti-inflammatory Evaluation : In vitro assays showed that the compound significantly reduced NO production in RAW 264.7 cells stimulated with LPS, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Assessment : A comparative study on quinoline derivatives revealed that those with similar structural features to the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.